1-Cycloheptyl-3-(3,5-dimethylphenyl)thiourea
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Overview
Description
1-Cycloheptyl-3-(3,5-dimethylphenyl)thiourea is an organic compound with the molecular formula C16H24N2S It is a thiourea derivative, characterized by the presence of a cycloheptyl group and a 3,5-dimethylphenyl group attached to the thiourea moiety
Preparation Methods
The synthesis of 1-Cycloheptyl-3-(3,5-dimethylphenyl)thiourea typically involves the reaction of cycloheptylamine with 3,5-dimethylphenyl isothiocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or ethanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the desired product is complete. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-Cycloheptyl-3-(3,5-dimethylphenyl)thiourea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction of the thiourea moiety can lead to the formation of corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group can be replaced by other nucleophiles.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Cycloheptyl-3-(3,5-dimethylphenyl)thiourea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has potential applications in the study of enzyme inhibition and protein interactions. Its thiourea moiety can interact with various biological targets, making it useful in biochemical assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its ability to interact with biological molecules suggests it could be useful in drug development.
Industry: The compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 1-Cycloheptyl-3-(3,5-dimethylphenyl)thiourea involves its interaction with molecular targets such as enzymes and proteins. The thiourea moiety can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
1-Cycloheptyl-3-(3,5-dimethylphenyl)thiourea can be compared with other thiourea derivatives, such as:
1-Cyclohexyl-3-(3,5-dimethylphenyl)thiourea: Similar in structure but with a cyclohexyl group instead of a cycloheptyl group. This difference can affect the compound’s reactivity and interactions with biological targets.
1-Phenyl-3-(3,5-dimethylphenyl)thiourea: Lacks the cycloalkyl group, which can influence its solubility and chemical properties.
1-Cycloheptyl-3-phenylthiourea: Similar but with a phenyl group instead of a 3,5-dimethylphenyl group, affecting its steric and electronic properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-cycloheptyl-3-(3,5-dimethylphenyl)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2S/c1-12-9-13(2)11-15(10-12)18-16(19)17-14-7-5-3-4-6-8-14/h9-11,14H,3-8H2,1-2H3,(H2,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQFAGVBMBPXASV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=S)NC2CCCCCC2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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